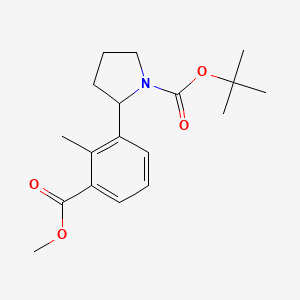![molecular formula C6H12BrN5 B13077666 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077666.png)
5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring substituted with a bromo group and a dimethylaminoethyl side chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Bromination: The triazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the triazole ring with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by a different substituent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substituted Triazoles: Various substituted triazoles can be formed depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Triazoles: Products with altered oxidation states of the triazole ring.
Coupled Products: New compounds with different substituents replacing the bromo group.
科学的研究の応用
5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Biological Studies: The compound can be used to study the interactions of triazole derivatives with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms involving triazole-containing molecules.
Material Science: The compound can be incorporated into polymers and materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can interact with receptors, altering their signaling pathways and physiological responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which is useful in anticancer research.
類似化合物との比較
5-Bromo-1-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide: This compound also contains a bromo group and a dimethylaminoethyl side chain but has an acridine moiety instead of a triazole ring.
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Another bromo-substituted compound with different functional groups and applications.
Uniqueness: 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its triazole ring, which imparts distinct chemical reactivity and biological activity compared to other bromo-substituted compounds
特性
分子式 |
C6H12BrN5 |
|---|---|
分子量 |
234.10 g/mol |
IUPAC名 |
5-bromo-1-[2-(dimethylamino)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H12BrN5/c1-11(2)3-4-12-5(7)9-6(8)10-12/h3-4H2,1-2H3,(H2,8,10) |
InChIキー |
RAMQWJDZMICTLZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN1C(=NC(=N1)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


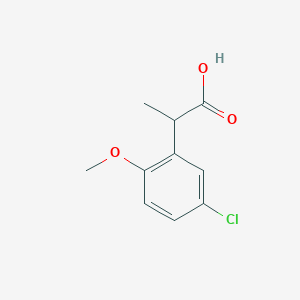
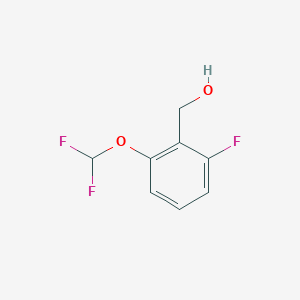
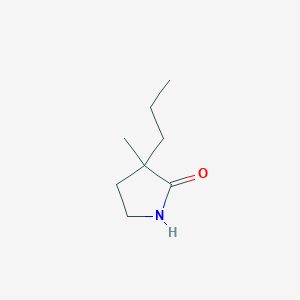

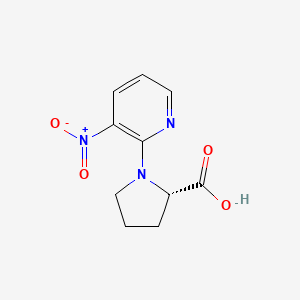
![7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13077618.png)
![6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13077619.png)

![4-[(2-Iodocyclohexyl)oxy]oxane](/img/structure/B13077638.png)

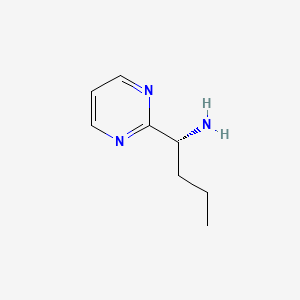
![7-(Ethoxymethylidene)spiro[4.5]decan-6-one](/img/structure/B13077671.png)

